5-Amino-1-methyl-1h-pyrazole-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQVTVXGXOSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295449 | |
| Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18213-75-7 | |
| Record name | 18213-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with a pyrazole core, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential as a modulator of key signaling pathways relevant to drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 18213-75-7 | [1][2] |
| Molecular Formula | C₅H₈N₄O | [1][3] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 224-226 °C | [3] |
| XLogP3 | -0.7 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported, starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
Method 1: Acid-Catalyzed Hydrolysis
This method involves the hydrolysis of the nitrile group to a carboxamide using a strong acid.
Experimental Protocol:
-
Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in concentrated sulfuric acid.
-
Stir the mixture at room temperature for a specified duration (e.g., 1-2 hours) to allow for complete hydrolysis.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide, to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain this compound.
Method 2: Peroxide-Mediated Hydrolysis
This alternative method utilizes hydrogen peroxide in a basic medium to achieve the nitrile to amide conversion.
Experimental Protocol:
-
To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Reduce the volume of the solvent in vacuo to concentrate the mixture.
-
Collect the precipitated product by filtration.
-
Dry the solid to yield this compound.
A generalized workflow for the synthesis and characterization of this compound is depicted below.
Biological Activities and Signaling Pathways
Derivatives of 5-aminopyrazole-4-carboxamide have shown promise as inhibitors of key protein kinases involved in cellular signaling, namely Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).
IRAK4 Inhibition
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Inhibition of IRAK4 can block the downstream activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.
FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[6][7] Aberrant activation of FGFR signaling is a known driver in various cancers.[8] Inhibitors of FGFRs can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced tumor growth.[6][7]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of this compound and its derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase (e.g., IRAK4, FGFR1).
Methodology:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Serially dilute the test compound in an appropriate solvent (e.g., DMSO).
-
Add the diluted compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the growth of cancer cell lines with known dependencies on FGFR signaling.
Methodology:
-
Culture the selected cancer cell lines (e.g., those with FGFR amplifications or mutations) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or direct cell counting.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the potential for its derivatives to inhibit key kinases such as IRAK4 and FGFRs make it an attractive starting point for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides the foundational information necessary for researchers to explore the potential of this compound and its analogs in their drug discovery programs. Further investigation into its detailed pharmacological profile, including in vivo efficacy and safety, is warranted.
References
- 1. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18213-75-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used for the structural elucidation of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document details the expected outcomes from various spectroscopic and crystallographic techniques and provides standardized experimental protocols.
Compound Profile
This compound is a substituted pyrazole that serves as a crucial building block in the synthesis of bioactive molecules, including kinase inhibitors for oncological applications.[1][2] Its structural confirmation is paramount for ensuring the integrity of subsequent drug development and research activities.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 18213-75-7 | [3][4] |
| Molecular Formula | C₅H₈N₄O | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)N)N | [3] |
Spectroscopic and Spectrometric Data (Predicted)
Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the following data is predicted based on the analysis of structurally similar pyrazole derivatives and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity | ¹³C NMR (Predicted) δ (ppm) |
| C=O (Amide) | - | ~165.0 |
| C5-NH₂ | ~5.5 (s, 2H) | - |
| C5 | - | ~152.0 |
| C4 | - | ~98.0 |
| C3-H | ~7.5 (s, 1H) | ~138.0 |
| N-CH₃ | ~3.6 (s, 3H) | ~35.0 |
| C(O)NH₂ | ~7.0 (br s, 2H) | - |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |
| Amide (N-H) | Stretch | ~3300 - 3100 (broad) |
| C-H (pyrazole ring) | Stretch | ~3100 |
| C=O (Amide I) | Stretch | ~1660 |
| N-H (Amine/Amide) | Bend (Scissoring) | ~1640 |
| C=N / C=C (ring) | Stretch | ~1580, ~1480 |
| C-N | Stretch | ~1400 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Notes |
| 140 | [M]⁺ | Molecular Ion |
| 124 | [M - NH₂]⁺ | Loss of the amino group |
| 123 | [M - NH₃]⁺ | Loss of ammonia |
| 96 | [M - C(O)NH₂]⁺ | Loss of the carboxamide group |
| 82 | [M - C(O)NH₂ - CH₂]⁺ | Subsequent loss from the methyl group |
| 69 | Pyrazole ring fragment | Characteristic pyrazole fragmentation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (δ ~39.52 ppm).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.[6]
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass-to-charge (m/z) range of 50 to 300.
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 140) as the precursor ion and apply collision-induced dissociation (CID).
-
Visualization of Workflows and Pathways
Structure Elucidation Workflow
The logical flow for confirming the structure of this compound is outlined below.
Caption: Workflow for the structure elucidation of the target compound.
General Signaling Pathway Inhibition by Pyrazole Derivatives
While the specific biological targets of this compound are not extensively documented, its core structure is a known scaffold for kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in cancer.[1]
Caption: General mechanism of pyrazole derivatives as kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18213-75-7 [sigmaaldrich.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility Profile of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
This compound is a heterocyclic organic compound.[1][2] As a pyrazole derivative, it belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The solubility of this compound is a fundamental physicochemical property that dictates its handling, formulation, and ultimate effectiveness in various applications. Factors influencing its solubility include the polarity of the solvent, pH, temperature, and the compound's crystalline form.
General Solubility Considerations for Pyrazole Carboxamides
Generally, the solubility of pyrazole carboxamide derivatives can be influenced by several factors:
-
Polarity : The presence of amino and carboxamide groups suggests the potential for hydrogen bonding, which may lead to solubility in polar solvents.
-
pH : The amino group can be protonated at acidic pH, potentially increasing solubility in aqueous media.
-
Temperature : Solubility is often temperature-dependent, typically increasing with higher temperatures.
Experimental Protocols for Solubility Determination
Two common methods for determining solubility are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.
Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the true saturation point at equilibrium.[3][4][5][6]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature when the system is at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[4][5][6] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter or centrifuged at high speed, and the clear supernatant collected.
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.
-
The experiment should be performed in triplicate for each solvent.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility under conditions often encountered in early drug discovery screening assays.[7][8][9]
Objective: To rapidly assess the solubility of this compound when precipitated from a concentrated DMSO stock solution into an aqueous buffer.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplates.
-
Plate reader (nephelometer or UV-Vis spectrophotometer).
-
Pipettes and multichannel pipettes.
Procedure (Nephelometric Method):
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution of the compound to the buffer to achieve the desired final concentration. Typically, a serial dilution is performed to test a range of concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer. The presence of a precipitate will cause light scattering, and the concentration at which scattering appears is considered the kinetic solubility limit.
Data Presentation
Quantitative solubility data should be presented in a clear and organized table. Below is a template that can be used to record the experimental results.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Deionized Water | 25 | 7.0 | Equilibrium | ||
| PBS | 25 | 7.4 | Equilibrium | ||
| PBS | 37 | 7.4 | Equilibrium | ||
| 0.1 N HCl | 25 | 1.2 | Equilibrium | ||
| Acetate Buffer | 25 | 4.5 | Equilibrium | ||
| Methanol | 25 | N/A | Equilibrium | ||
| Ethanol | 25 | N/A | Equilibrium | ||
| Acetonitrile | 25 | N/A | Equilibrium | ||
| DMSO | 25 | N/A | Equilibrium | ||
| PBS | 25 | 7.4 | Kinetic |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the equilibrium and kinetic solubility assays.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
References
- 1. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18213-75-7 [sigmaaldrich.com]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
An In-depth Technical Guide to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Commercial Availability, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold in the development of targeted therapeutics. Particular focus is given to its role in the design of inhibitors for key signaling pathways implicated in cancer and inflammatory diseases.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit a range of laboratory needs.
Table 1: Commercial Suppliers and Product Information
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 18213-75-7 | ≥96%[1] | 250 mg, 1 g, 5 g[1] |
| Ambeed | This compound | 18213-75-7 | 96%[1] | Inquire |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxamide | PubChem[2] |
| CAS Number | 18213-75-7 | PubChem[2] |
| Molecular Formula | C₅H₈N₄O | PubChem[2] |
| Molecular Weight | 140.14 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Purity | ≥96% | Sigma-Aldrich[1] |
| XLogP3 | -0.7 | PubChem[2] |
| Topological Polar Surface Area | 86.9 Ų | PubChem[2] |
| InChI Key | JGSQVTVXGXOSCH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | Sigma-Aldrich[1] |
Synthesis and Characterization
Representative Synthesis Protocol
This protocol describes a plausible two-step synthesis of this compound starting from ethyl cyanoacetate and proceeding through a β-ketonitrile intermediate.
Step 1: Synthesis of a suitable β-ketonitrile precursor.
The synthesis would likely begin with the acylation of a cyano-containing starting material.
Step 2: Cyclization with Methylhydrazine.
The resulting β-ketonitrile would then be reacted with methylhydrazine to form the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group.[3]
Reaction Scheme:
Detailed Experimental Procedure (General Method):
-
Reaction Setup: To a solution of the appropriate β-ketonitrile precursor in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a molar equivalent of methylhydrazine.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amino and amide groups.
-
Melting Point: The melting point of the purified compound would be determined and compared to literature values, if available.
Biological Relevance and Applications in Drug Discovery
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its derivatives have been investigated as inhibitors of several important drug targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of various cancers. The 5-amino-1H-pyrazole-4-carboxamide core has been utilized in the design of pan-FGFR covalent inhibitors. These inhibitors target both wild-type and mutated forms of FGFRs, which are often responsible for acquired drug resistance.[4] The pyrazole scaffold serves as a key pharmacophore for binding to the ATP-binding site of the kinase domain.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in the innate immune response. Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent and selective IRAK4 inhibitors, representing a promising therapeutic strategy for these conditions.
Nicotinamide N-methyltransferase (NNMT) Inhibitors
Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in cellular metabolism and energy homeostasis. Elevated NNMT activity has been linked to obesity and type 2 diabetes. Small molecule inhibitors of NNMT, some of which are based on a quinolinium scaffold structurally related to the pyrazole core, are being investigated as potential therapeutics for metabolic disorders. While not a direct derivative, the study of pyrazole-like structures in this context highlights the versatility of nitrogen-containing heterocycles in enzyme inhibition.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound or its derivatives as enzyme inhibitors, standardized biochemical assays are employed. Below are representative protocols for IRAK4 and NNMT inhibition assays.
IRAK4 Kinase Inhibition Assay Protocol (Luminescent)
This protocol is adapted from commercially available kinase assay kits and provides a method to determine the in vitro potency of a test compound against IRAK4.
Objective: To determine the IC₅₀ value of a test compound for IRAK4 kinase activity.
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[5]
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add the diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and MBP substrate.
-
Add the master mix to all wells.
-
-
Enzyme Addition: Initiate the reaction by adding the diluted IRAK4 enzyme to all wells except the negative control wells (to which buffer is added instead).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[6]
-
Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
NNMT Enzyme Inhibition Assay Protocol (Fluorometric)
This protocol provides a method for determining the in vitro inhibitory activity of a test compound against NNMT.
Objective: To determine the IC₅₀ value of a test compound for NNMT activity.
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is then hydrolyzed to homocysteine, which reacts with a fluorescent probe to generate a signal. The fluorescence intensity is proportional to NNMT activity.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT assay buffer
-
Nicotinamide (substrate)
-
S-adenosylmethionine (SAM) (co-substrate)
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Test compound (dissolved in DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in NNMT assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Reaction Setup:
-
Add the diluted test compound or vehicle to the wells of the assay plate.
-
Prepare a reaction mix containing NNMT enzyme, SAH hydrolase, and the thiol-detecting probe in the assay buffer.
-
Add the reaction mix to all wells.
-
-
Reaction Initiation: Start the reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data in a dose-response curve.
Conclusion
This compound is a commercially accessible and synthetically feasible molecule. Its core structure is a valuable building block in the design of inhibitors for clinically relevant targets such as FGFR and IRAK4. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrazole derivatives. Further investigation into the synthesis and biological activity of novel derivatives based on this scaffold is warranted to advance the development of new targeted therapies.
References
- 1. This compound | 18213-75-7 [sigmaaldrich.com]
- 2. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Theoretical and Computational Insights into 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-methyl-1H-pyrazole-4-carboxamide serves as a crucial scaffold in the development of potent and selective therapeutic agents. Its inherent structural features allow for versatile chemical modifications, leading to derivatives with significant biological activities, particularly as kinase inhibitors. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study this molecule and its analogues. It covers quantum chemical calculations, molecular docking simulations, and outlines detailed protocols for these methodologies. Furthermore, this guide presents quantitative data, explores a relevant biological signaling pathway, and details a representative synthetic protocol, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Molecular Properties and Structural Features
This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a carboxamide group. These functional groups are pivotal for its chemical reactivity and its ability to form key interactions with biological targets. The nitrogen atoms in the pyrazole ring, the amino group, and the carboxamide moiety can all act as hydrogen bond donors or acceptors, a critical feature for molecular recognition in drug-receptor binding.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized in the table below. These values, derived from computational models, provide a baseline for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C5H8N4O | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxamide | PubChem |
| CAS Number | 18213-75-7 | PubChem |
| Topological Polar Surface Area | 86.9 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 1 | PubChem |
| XLogP3 | -0.7 | PubChem |
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and interaction of molecules like this compound with biological targets. The most common techniques employed are Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures.
-
Structure Preparation:
-
The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
A preliminary geometry optimization is performed using a lower-level theory or molecular mechanics force field to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
The geometry is saved in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
An input file is created specifying the level of theory and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
-
Keywords for geometry optimization (Opt) and frequency calculation (Freq) are included.
-
The charge (0) and spin multiplicity (singlet) of the molecule are specified.
-
If studying the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be included.
-
-
Execution of Calculation:
-
The calculation is run on a high-performance computing cluster.
-
The progress of the optimization is monitored by checking for convergence criteria.
-
-
Analysis of Results:
-
The output file is analyzed to confirm that the geometry optimization has converged to a stationary point.
-
The frequency calculation results are checked for the absence of imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.
-
The optimized coordinates, electronic energy, and thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy) are extracted.
-
Molecular orbitals (HOMO and LUMO) can be visualized to understand the electronic distribution and reactivity.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of this compound, this is particularly relevant for understanding their interactions with kinase enzymes.
-
Preparation of the Receptor:
-
The 3D crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other non-protein atoms are removed using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges (e.g., Kollman charges) are assigned to the protein atoms.
-
The prepared protein is saved in a docking-compatible format (e.g., PDBQT for AutoDock).
-
-
Preparation of the Ligand:
-
The 3D structure of the this compound derivative is built and optimized using a quantum chemistry method (as described in the DFT protocol) or a suitable force field.
-
The rotatable bonds in the ligand are defined.
-
The prepared ligand is saved in a PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the kinase. The dimensions of the grid box should be large enough to encompass the entire binding pocket.
-
The grid parameter file is generated.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the receptor's active site.
-
Multiple docking runs are performed to ensure robust sampling.
-
-
Analysis of Docking Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The lowest energy and most populated clusters are analyzed.
-
The binding energy and predicted inhibitory constant (Ki) are calculated from the docking score.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.
-
Biological Context: Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
One of the prominent targets for pyrazole-based inhibitors is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant activation of FGFR signaling is implicated in the development and progression of several cancers. The diagram below illustrates a simplified FGFR signaling pathway.
Biological Activity of Derivatives
The following table summarizes the reported in vitro activities of some 5-amino-1H-pyrazole-4-carboxamide derivatives against FGFR kinases. This data highlights the potential of this scaffold in developing potent anti-cancer agents.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | NCI-H520 | 19 | [1] |
| 10h | FGFR2 | 41 | SNU-16 | 59 | [1] |
| 10h | FGFR3 | 99 | KATO III | 73 | [1] |
| 10h | FGFR2 V564F | 62 | - | - | [1] |
Synthetic Approach
The synthesis of this compound and its derivatives typically involves the construction of the pyrazole ring through cyclocondensation reactions. A plausible synthetic route is outlined below.
Representative Synthetic Protocol
A common strategy for synthesizing 5-aminopyrazole-4-carboxamides involves the reaction of a hydrazine derivative with a suitable three-carbon precursor.
-
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate.
-
To a stirred solution of ethyl cyanoacetate and triethyl orthoformate, a catalytic amount of acetic anhydride is added.
-
The mixture is heated under reflux for several hours.
-
The excess reagents are removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Methylhydrazine is added dropwise to a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to give the desired pyrazole ester.
-
-
Step 3: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid.
-
The ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and stirred for several hours to facilitate saponification.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
-
-
Step 4: Synthesis of this compound.
-
The 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is treated with a coupling agent (e.g., HATU, HOBt/EDC) and a source of ammonia (e.g., ammonium chloride and a base like triethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
The reaction mixture is stirred at room temperature until completion.
-
The product is isolated by extraction and purified by column chromatography or recrystallization.
-
Computational Workflow
The integration of computational and experimental approaches is crucial in modern drug discovery. The following diagram illustrates a typical workflow for the theoretical and computational study of a small molecule inhibitor.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry. The theoretical and computational methodologies detailed in this guide are indispensable for elucidating its intrinsic properties and for designing novel derivatives with enhanced therapeutic potential. The integration of quantum chemical calculations, molecular docking, and ADME/Tox predictions provides a rational framework for lead discovery and optimization, accelerating the development of new drugs targeting a range of diseases. The provided protocols and workflows serve as a practical starting point for researchers embarking on the computational study of this important class of molecules.
References
Methodological & Application
Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold found in various biologically active molecules. The synthesis is a two-step process commencing with the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate and methylhydrazine to yield the intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This intermediate is subsequently converted to the final product via ammonolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This procedure outlines the formation of the pyrazole ring through the reaction of an enol ether with a substituted hydrazine.
Materials:
| Starting Material/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl (ethoxymethylene)cyanoacetate | C8H11NO3 | 169.18 | 16.9 g | 0.1 |
| Methylhydrazine | CH6N2 | 46.07 | 4.6 g | 0.1 |
| Ethanol | C2H5OH | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.9 g (0.1 mol) of ethyl (ethoxymethylene)cyanoacetate in 100 mL of ethanol.
-
To this solution, add 4.6 g (0.1 mol) of methylhydrazine dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.
Expected Yield: 80-90%
Characterization Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: [1]
| Property | Value |
| Molecular Formula | C7H11N3O2 |
| Molar Mass | 169.18 g/mol |
| Melting Point | 96-100 °C |
| Boiling Point | 121 °C (0.05 Torr) |
Step 2: Synthesis of this compound
This final step involves the conversion of the ethyl ester to the primary amide.
Materials:
| Starting Material/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | 169.18 | 16.9 g | 0.1 |
| Methanolic Ammonia (7N) | NH3 in CH3OH | - | 150 mL | - |
Procedure:
-
In a high-pressure steel reactor, place 16.9 g (0.1 mol) of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Add 150 mL of 7N methanolic ammonia solution to the reactor.
-
Seal the reactor and heat the mixture to 100 °C for 12 hours with stirring.
-
After cooling the reactor to room temperature, carefully vent the ammonia gas in a fume hood.
-
Concentrate the resulting mixture under reduced pressure to remove the solvent.
-
Triturate the crude solid with diethyl ether (50 mL) to remove any unreacted starting material.
-
Collect the solid product by vacuum filtration and dry under vacuum to yield this compound.
Expected Yield: 70-85%
Reaction Pathway
References
The Versatility of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide as a Key Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a highly versatile heterocyclic building block, or chemical intermediate, that has garnered significant attention in medicinal chemistry. Its unique structural features, including multiple reaction sites, allow for the synthesis of a diverse range of complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for utilizing this intermediate in the development of potent kinase inhibitors for therapeutic applications, particularly in oncology and inflammatory diseases.
Application Note 1: Synthesis of Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[1][2] this compound serves as a crucial scaffold for the synthesis of potent pan-FGFR inhibitors, which can overcome drug resistance associated with gatekeeper mutations in these receptors.[1][2]
Logical Workflow for Synthesizing Pan-FGFR Inhibitors:
Caption: General workflow for pan-FGFR inhibitor synthesis.
Experimental Protocol: Synthesis of a Pyrazole-based Pan-FGFR Inhibitor Derivative
This protocol is a representative example of how this compound can be elaborated into a potent kinase inhibitor.
Step 1: Amide Coupling
-
Dissolve this compound (1 mmol) and a substituted benzoic acid (1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion , pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate amide.
Step 2: Further Derivatization (Example: Suzuki Coupling)
-
Dissolve the intermediate amide (1 mmol) and a suitable boronic acid or ester (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2 mmol).
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion , cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic phase, concentrate, and purify the final product by column chromatography or preparative HPLC.
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | This compound, Substituted Benzoic Acid | HATU, DIPEA | DMF | 70-90% |
| 2 | Intermediate Amide, Boronic Acid/Ester | Palladium Catalyst, Base | Dioxane/Water | 50-80% |
Biological Activity Data
The resulting compounds often exhibit potent inhibitory activity against various FGFR isoforms. For instance, a representative compound, 10h , from a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, demonstrated significant biochemical and cellular activities.[1]
| Target | IC₅₀ (nM)[1] |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F mutant | 62 |
| Cell Line | IC₅₀ (nM)[1] |
| NCI-H520 (Lung Cancer) | 19 |
| SNU-16 (Gastric Cancer) | 59 |
| KATO III (Gastric Cancer) | 73 |
FGFR Signaling Pathway:
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Application Note 2: Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it a prime target for treating inflammatory diseases.[3] 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, derived from aminopyrazole precursors, have been developed as potent and selective IRAK4 inhibitors.[4]
General Synthetic Workflow for IRAK4 Inhibitors:
Caption: Synthetic workflow for pyrazolopyrimidine-based IRAK4 inhibitors.
Experimental Protocol: Synthesis of a Pyrazolopyrimidine-based IRAK4 Inhibitor
This protocol outlines the synthesis of a pyrazolopyrimidine core, which is then coupled with an aminopyrazole.
Step 1: Synthesis of 5-chloropyrazolo[1,5-a]pyrimidine intermediate
-
Reflux 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1 mmol) in phosphorus oxychloride (POCl₃, 5 mL) with a catalytic amount of DMF for 3 hours.
-
Remove the excess POCl₃ under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual POCl₃.
-
Dissolve the resulting acid chloride in dichloromethane (DCM, 10 mL).
-
Add a solution of this compound (1 mmol) and Hünig's base (2 mmol) in DCM (5 mL) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the intermediate 5-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Step 2: Nucleophilic Aromatic Substitution (SNA_r)
-
Dissolve the intermediate chloride (1 mmol) and the desired amine (R¹R²NH, 1.5 mmol) in ethanol (10 mL).
-
Add Hünig's base (2 mmol).
-
Reflux the mixture for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under vacuum.
-
Purify the residue by column chromatography (e.g., DCM/MeOH gradient) to obtain the final IRAK4 inhibitor.[4]
| Step | Description | Key Reagents | Solvent | Typical Yield |
| 1 | Chlorination and Amidation | POCl₃, Hünig's base | DCM | 60-80% |
| 2 | S_NAr Reaction | Amine (R¹R²NH), Hünig's base | Ethanol | 50-90% |
IRAK4 Signaling Pathway:
Caption: Simplified IRAK4 signaling cascade and the point of inhibition.
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is commonly used with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol gradients to purify intermediates and final products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., on a C18 column) is a powerful technique for the final purification of compounds, especially for achieving high purity required for biological testing.[5]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the target molecules.
-
Melting Point: Provides a measure of the purity of solid compounds.
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The protocols and data presented here demonstrate its utility in constructing potent kinase inhibitors for FGFR and IRAK4, highlighting its importance in modern drug discovery and development. The synthetic routes are generally robust, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis of Pyrazolopyrimidines from 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolopyrimidine derivatives utilizing 5-Amino-1-methyl-1H-pyrazole-4-carboxamide as a key starting material. Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1]
The primary synthetic strategy involves the cyclocondensation of this compound with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This reaction provides a versatile and efficient route to a variety of substituted pyrazolo[1,5-a]pyrimidines.[1][2] The regioselectivity of the cyclization is a key aspect of this synthesis, and reaction conditions can be optimized to favor the desired isomer.[1]
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the fused pyrimidine ring.
Caption: General reaction for the synthesis of pyrazolo[1,5-a]pyrimidines.
Quantitative Data from Analogous Syntheses
While specific quantitative data for the reaction of this compound is not extensively published, the following table summarizes results from analogous reactions with structurally similar 5-aminopyrazole-4-carboxamides. This data provides a useful benchmark for expected yields and reaction conditions.
| Starting 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides | Acetylacetone | Glacial Acetic Acid | - | Reflux | - | - | [3] |
| 5-Amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide | Diethyl Malonate | - | - | - | - | - | [4] |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | - | - | - | - | 87-95 | [1] |
| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl Acetoacetate | - | - | - | - | 87-95 | [1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of pyrazolopyrimidines based on established procedures for analogous 5-aminopyrazole derivatives.[3][4] Researchers should optimize these protocols for their specific substrates and desired products.
Protocol 1: Synthesis of a 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine Derivative
This protocol is adapted from the reaction of a 5-aminopyrazole-4-carboxamide with acetylacetone.[3]
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/DMF mixture) to obtain the purified 2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of a 5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidine Derivative
This protocol is based on the reaction of a 5-aminopyrazole-4-carboxamide with diethyl malonate.[4]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide solution (freshly prepared)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol or DMF) to yield the purified 5,7-dihydroxy-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.
-
Dry the final product under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrazolopyrimidines from this compound.
Caption: A typical workflow for pyrazolopyrimidine synthesis.
Signaling Pathway Context: Kinase Inhibition
Pyrazolopyrimidines are often designed as inhibitors of protein kinases, which are crucial components of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The pyrazolopyrimidine scaffold can act as a template for designing potent and selective kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway by a pyrazolopyrimidine.
References
Application of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of potent and selective kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point for targeting various protein kinases implicated in diseases ranging from cancer to inflammatory disorders. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this important chemical moiety in kinase inhibitor discovery and development.
Application in Targeting Specific Kinases
The this compound core has been successfully employed to generate inhibitors against several key kinase targets. The following sections detail its application in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptors (FGFRs), and Fms-Like Tyrosine Kinase 3 (FLT3).
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical serine-threonine kinase that functions as an essential transducer in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) superfamily.[1][2] Its role in mediating the innate immune response makes it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] Derivatives of this compound have been developed as potent IRAK4 inhibitors with excellent kinase selectivity and oral bioavailability.[1][2][3]
| Compound | IRAK4 IC50 (nM) | hPBMC IC50 (nM) | Papp (10⁻⁶ cm/s) | Kinase Selectivity (>100-fold) |
| 1 | 110 | 2300 | 17 | 89% of 101 kinases |
| 18 | 0.3 | - | 13-18 | - |
| 19 | 0.2 | - | 13-18 | - |
Data sourced from multiple studies on IRAK4 inhibitors.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. The development of FGFR inhibitors is a key therapeutic strategy. However, the emergence of drug resistance, often through gatekeeper mutations, presents a significant clinical challenge.[4] To address this, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors that target both wild-type and mutant forms of the receptors.[4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |
| 10h | 46 | 41 | 99 | 62 |
Data for the representative compound 10h.[4]
This class of compounds has demonstrated potent anti-proliferative activity in cancer cell lines with FGFR aberrations.[4]
Fms-Like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML).[5] The 1H-pyrazole-3-carboxamide scaffold has been optimized to yield potent inhibitors of FLT3 and its drug-resistant mutants, as well as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5]
| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 Cell IC50 (nM) |
| 8t | 0.089 | 0.719 | 0.770 | 1.22 |
Compound 8t demonstrates potent pan-kinase inhibitory activity.[5]
Experimental Protocols
General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, which can be adapted for various substituted pyrazoles.
Materials:
-
Phenyl hydrazine
-
Benzaldehyde derivatives
-
Malononitrile
-
LDH@PTRMS@DCMBA@CuI catalyst (or a suitable base/catalyst)
-
Ethanol/Water solvent mixture (1:1)
-
Magnetic stirrer
-
Test tube or round-bottom flask
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Add the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[6]
-
Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.
-
Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5).[6][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration, washed with cold solvent, and dried.
-
Purify the product as necessary, for example, by recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PLK1, IRAK4)
-
Substrate peptide or protein (e.g., Casein for PLK1)
-
ATP (adenosine triphosphate), including [³³P-ATP] for radioactive assays
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 0.02 mM EGTA, 10 mM Mg-acetate)
-
Test compound dissolved in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a final volume of 25 µL in a 96-well plate.
-
Add the assay buffer, substrate (e.g., 1 µM Casein), and the kinase (e.g., 5-10 mU of PLK1).[8]
-
Add the test compound at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is low (e.g., <1%).
-
Initiate the reaction by adding the Mg-ATP mix, including [³³P-ATP] (e.g., 10 µM ATP with specific activity ~500 cpm/pmol).[8]
-
Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a filter membrane (e.g., P30 filtermat).
-
Wash the filtermat extensively to remove unincorporated [³³P-ATP].
-
Measure the radioactivity on the filtermat using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., NCI-H520, SNU-16, KATO III for FGFR inhibitors[4])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) in fresh medium.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to the development of kinase inhibitors based on the this compound scaffold.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Scaffold: A Versatile Platform for Kinase Inhibitor Discovery
Application Note
The 5-amino-1-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has made it a focal point for drug discovery efforts targeting a range of therapeutic areas, most notably inflammation and oncology. This document provides an overview of the applications of this scaffold, detailed protocols for the synthesis and evaluation of its derivatives, and insights into the signaling pathways they modulate.
Introduction
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a particularly successful framework for designing such inhibitors. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This scaffold has been successfully employed to generate inhibitors for several important kinase targets, including:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, crucial for the innate immune response. IRAK4 inhibitors are being investigated for the treatment of inflammatory and autoimmune diseases.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various cancers. Pan-FGFR inhibitors are a promising class of anti-cancer agents.
-
p38 Mitogen-Activated Protein Kinase (MAPKα): A central regulator of cellular responses to stress and inflammation. Inhibitors of p38α have therapeutic potential in a variety of inflammatory conditions.
Data Presentation: Inhibitory Activities of Scaffold Derivatives
The following tables summarize the in vitro inhibitory activities of representative compounds derived from the this compound scaffold against their respective kinase targets.
Table 1: IRAK4 Inhibitory Activity
| Compound ID | Modification on Scaffold | IRAK4 IC50 (nM) | Reference |
| 1 | N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 10 | [1] |
| 2 | (oxan-4-yl) substituent on pyrazole | 2.2 | [2] |
| 18 | isobutyl substituent on pyrazole | 3.5 | [2] |
| 21 | (oxolan-3-yl)methyl substituent on pyrazole | 2.1 | [2] |
Table 2: FGFR Inhibitory Activity
| Compound ID | Modification on Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Reference |
| 10h | Covalent warhead targeting a cysteine | 46 | 41 | 99 | 62 | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
IRAK4 Signaling Pathway and Point of Inhibition.
FGFR Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Inhibitor Development.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of derivatives based on the core scaffold, exemplified by the preparation of IRAK4 inhibitors.[1]
Materials:
-
5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Hünig's base (N,N-Diisopropylethylamine)
-
Appropriate arylamine (e.g., 4-amino-1-methyl-1H-pyrazole-3-carboxamide)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Acetonitrile (CH₃CN)
Procedure:
-
Chlorination: Reflux 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid with POCl₃ and Hünig's base to yield the corresponding 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.
-
Amide Formation: React the crude acid chloride with the desired arylamine (e.g., 4-amino-1-methyl-1H-pyrazole-3-carboxamide) in the presence of Hünig's base in CH₂Cl₂ to form the amide intermediate.
-
SNAr Reaction: Introduce diversity at the 5-position of the pyrazolopyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction. Reflux the 5-chloro intermediate with the desired amine in ethanol with Hünig's base.
-
Ester Hydrolysis (if applicable): If an ester precursor is used, hydrolyze the ester to the carboxylic acid using LiOH in a THF/water mixture.
-
Final Amide Coupling (if applicable): Couple the resulting carboxylic acid with the desired amine using HATU and Hünig's base in acetonitrile to yield the final product.
-
Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.
Protocol 2: In Vitro IRAK4 Kinase Assay (ADP-Glo™)
This protocol is for determining the IC50 value of a test compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is constant in all wells (typically ≤1%).
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of the test compound dilution or DMSO (for controls).
-
2 µL of IRAK4 enzyme in kinase assay buffer.
-
2 µL of a substrate/ATP mixture (MBP and ATP in kinase assay buffer).
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the IRAK4 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proliferation Assay for FGFR Inhibitors (SRB Assay)
This protocol measures the effect of FGFR inhibitors on the proliferation of cancer cell lines with FGFR aberrations.[3]
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16, KATO III)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining:
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Signal Quantification: Add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the design of novel kinase inhibitors. Its favorable structural and chemical properties have enabled the development of potent and selective inhibitors for key targets in inflammation and oncology. The protocols outlined in this document provide a framework for the synthesis and evaluation of new derivatives, facilitating further exploration of this promising scaffold in drug discovery.
References
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-1-methyl-1h-pyrazole-4-carboxamide in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental applications of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide and its derivatives. This class of compounds has demonstrated significant potential across multiple therapeutic areas, acting as potent inhibitors of key enzymes implicated in metabolic diseases, cancer, and inflammatory conditions. Detailed protocols for relevant assays are provided to facilitate research and development.
Overview of Applications
This compound and its structural analogs have been identified as versatile scaffolds in drug discovery, targeting a range of enzymes with high specificity and potency. Key areas of application include:
-
Nicotinamide N-methyltransferase (NNMT) Inhibition: As small molecule inhibitors of NNMT, these compounds are investigated for their therapeutic potential in obesity and related metabolic disorders.[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of this pyrazole carboxamide have been developed as pan-FGFR covalent inhibitors.[2] Aberrant FGFR signaling is a critical driver in various cancers, making FGFR inhibitors a promising class of anti-cancer therapeutics.[2]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: This scaffold has been utilized to develop potent and selective inhibitors of IRAK4, a key transducer in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs).[3][4] These inhibitors are being explored for the treatment of inflammatory diseases.[3][4]
-
Antifungal Activity: Certain pyrazole carboxamide derivatives have shown notable antifungal activity against phytopathogenic fungi like Rhizoctonia solani.[5]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data for this compound derivatives in various in vitro assays.
Table 1: NNMT Inhibition and Cellular Effects
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Effect | Reference |
| 5-amino-1MQ | NNMT | Radiometric | IC50 not specified | 3T3-L1 adipocytes | EC50 = 2.3 ± 1.1 µM for 1-MNA inhibition | [6] |
| 5-amino-1MQ | SIRT1 | Fluorometric | No significant inhibition up to 300 µM | - | - | [6] |
| 5-amino-1MQ | NAMPT | Fluorometric | No inhibition up to 100 µM | - | - | [6] |
| 5-amino-1MQ | Lipogenesis | Lipid Accumulation | 50% reduction at 30 µM | 3T3-L1 pre-adipocytes | Inhibition of adipocyte differentiation | [6] |
Table 2: FGFR Inhibition and Antiproliferative Activity
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| 10h | FGFR1 | Biochemical | 46 | NCI-H520 (Lung Cancer) | 19 | [2] |
| 10h | FGFR2 | Biochemical | 41 | SNU-16 (Gastric Cancer) | 59 | [2] |
| 10h | FGFR3 | Biochemical | 99 | KATO III (Gastric Cancer) | 73 | [2] |
| 10h | FGFR2 V564F | Biochemical | 62 | - | - | [2] |
Table 3: Antifungal Activity
| Compound | Fungal Species | Assay Type | EC50 (mg/L) | Reference |
| SCU2028 | Rhizoctonia solani | Mycelial Growth | 0.022 | [5] |
Experimental Protocols
Protocol for NNMT Enzyme Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available NNMT inhibitor screening kits and is designed to measure NNMT activity by detecting the production of S-adenosylhomocysteine (SAH), which is subsequently converted to a fluorescent product.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
NNMT Assay Buffer
-
Test compound (this compound derivative)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 392/482 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of NNMT enzyme, SAM, and nicotinamide in NNMT Assay Buffer at the desired concentrations.
-
Compound Addition: Add 2 µL of the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known NNMT inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme and Substrate Addition: Add 50 µL of the NNMT Reaction Mix (containing NNMT enzyme, SAM, and SAH hydrolase) to each well.
-
Initiate Reaction: Add 50 µL of nicotinamide solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 50 µL of the thiol-detecting probe working solution to each well. Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Read the fluorescence intensity at Ex/Em = 392/482 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting percent inhibition versus compound concentration.
Protocol for FGFR Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to FGFR1.
Materials:
-
FGFR1 kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound
-
384-well microplate
-
TR-FRET enabled plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 1X Kinase Buffer A.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing FGFR1 kinase and Eu-anti-Tag Antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of Kinase Tracer 236 solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the TR-FRET signal on a plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the IC50 value by plotting the emission ratio against the logarithm of the compound concentration.
Protocol for Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI-H520)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.[1]
Visualizations
Caption: Inhibition of the NNMT metabolic pathway.
Caption: FGFR signaling pathway and point of inhibition.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. IRAK4 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
Welcome to the technical support center for the synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor for the synthesis of related 5-aminopyrazole-4-carboxamides is α-cyano-β-alkoxyacrylamides or similar activated acrylonitriles, which are then reacted with methylhydrazine.
Q2: What are the critical reaction parameters to control during the synthesis?
The critical parameters to control include reaction temperature, the choice of solvent, and the nature of the catalyst or condensing agent. The order of reagent addition can also be crucial in minimizing side-product formation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane/ethyl acetate). This allows for the visualization of the consumption of starting materials and the formation of the product.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some cyclization reactions require heating to proceed at an adequate rate, while others may need to be run at lower temperatures to minimize side reactions. |
| Poor Quality Starting Materials or Reagents | Ensure the purity of starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts. |
| Inefficient Catalyst | The choice of catalyst can significantly impact yield. For related syntheses, catalysts have been shown to dramatically improve yields. Experiment with different catalysts (e.g., acid or base catalysts) to find the optimal conditions for your specific reaction. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation. |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure the workup procedure is as mild as possible. |
Issue 2: Formation of Impurities and Side Products
The formation of impurities and side products can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | The reaction of an unsymmetrical intermediate with methylhydrazine can lead to the formation of the undesired 3-amino-1-methyl-1H-pyrazole-4-carboxamide regioisomer. The regioselectivity of the cyclization can be influenced by the reaction conditions. For instance, in related syntheses, acidic conditions have been shown to favor the formation of one isomer, while basic conditions favor the other.[2] |
| Incomplete Reaction | If the reaction does not go to completion, you will have a mixture of starting materials and product. Increase the reaction time or temperature, or consider a more active catalyst. |
| Side Reactions of the Amine or Carboxamide Functional Groups | The amino and carboxamide groups can be susceptible to side reactions. Protect these functional groups if they are interfering with the desired reaction, and then deprotect them in a subsequent step. |
| Hydrolysis of the Carboxamide | If the reaction is performed in the presence of strong acid or base and water, the carboxamide group may be hydrolyzed to a carboxylic acid. Ensure anhydrous conditions if this is a suspected side reaction. |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of closely related impurities or poor crystallization of the product.
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If the product and major impurities have similar polarities, separation by column chromatography can be difficult. Try different solvent systems for chromatography or consider an alternative purification technique such as preparative HPLC. |
| Poor Crystallization | If the product does not crystallize well, it can be difficult to purify by recrystallization. Try different solvents or solvent mixtures for recrystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Product is Highly Polar | Highly polar compounds can be difficult to purify by standard silica gel chromatography. Consider using reverse-phase chromatography or ion-exchange chromatography if the compound is ionizable. |
Experimental Protocols
A plausible synthetic route for this compound involves the cyclization of a suitable acyclic precursor with methylhydrazine. Below is a generalized experimental protocol based on the synthesis of similar compounds.
Step 1: Synthesis of the Acyclic Precursor (e.g., 2-cyano-3-methoxyacrylamide)
-
To a stirred solution of cyanoacetamide in a suitable solvent (e.g., methanol), add a base such as sodium methoxide.
-
Slowly add a methylating agent (e.g., dimethyl sulfate) or a formylating equivalent at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Quench the reaction and isolate the crude product. Purify by recrystallization or column chromatography.
Step 2: Cyclization to form this compound
-
Dissolve the acyclic precursor in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a stoichiometric amount of methylhydrazine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Synthesis Pathway
Caption: A general synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Potential Side Reaction: Regioisomer Formation
Caption: Illustration of the potential for regioisomer formation during cyclization.
References
Technical Support Center: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the 5-aminopyrazole core involve the cyclocondensation reaction of a hydrazine with a three-carbon building block. For this compound, the key starting materials are methylhydrazine and a derivative of a cyano-substituted three-carbon compound. Two primary strategies are:
-
Route A: Direct Synthesis. Reaction of methylhydrazine with a reagent like 2-cyano-3-ethoxyacrylamide or a similar activated acrylamide derivative.
-
Route B: Two-Step Synthesis via Nitrile Intermediate. This involves the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis to the desired carboxamide. This route can sometimes offer better control and yield.
Q2: What is the most significant challenge in the synthesis of 1-methyl-substituted pyrazoles like this one?
A2: The primary challenge is controlling the regioselectivity of the reaction.[1][2] When using methylhydrazine, the cyclization can result in two different regioisomers: the desired 1-methyl-5-amino product and the undesired 1-methyl-3-amino isomer. The ratio of these isomers is highly dependent on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the starting materials from the product(s). Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in methylhydrazine or the cyanoacrylate precursor can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and yield. | 1. Verify starting material purity: Use freshly distilled or high-purity reagents. 2. Optimize temperature: Start with the recommended temperature from a relevant protocol and then systematically vary it. Monitor progress by TLC. 3. Solvent screening: Test different solvents such as ethanol, isopropanol, or toluene to find the optimal one for your specific starting materials. |
| Formation of a Mixture of Regioisomers | 1. Reaction kinetics vs. thermodynamics: The reaction conditions may favor the formation of the undesired isomer. 2. Nature of the substituent on the three-carbon component: The electronic and steric properties of the starting material can influence the regioselectivity. | 1. Control reaction conditions: Acidic conditions often favor the formation of the 5-amino isomer, while basic conditions may lead to the 3-amino isomer.[3] Consider using methylhydrazine sulfate in the presence of a base. 2. Modify the addition of reagents: Adding the methylhydrazine dropwise to the reaction mixture can sometimes improve regioselectivity.[1] 3. Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography. |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Increase reaction time: Continue to monitor the reaction by TLC until the starting material is consumed. 2. Increase reaction temperature: Gradually increase the temperature while monitoring for the formation of side products. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during aqueous workup. 3. Co-elution of impurities during column chromatography. | 1. Choose an appropriate solvent for extraction and precipitation/crystallization. 2. Break emulsions by adding brine or filtering through celite. 3. Optimize the mobile phase for column chromatography to improve separation. |
| For Two-Step Synthesis: Incomplete Hydrolysis of the Nitrile | 1. Reaction conditions for hydrolysis are too mild. 2. The nitrile is sterically hindered or electronically deactivated. | 1. Use more forcing conditions: Increase the concentration of the acid or base, increase the temperature, or prolong the reaction time. 2. Consider alternative hydrolysis methods: For example, using a peroxide-based hydrolysis under basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Precursor to the Target Molecule)
This protocol is adapted from the synthesis of similar 5-aminopyrazoles.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Methylhydrazine
-
Ethanol
-
Sodium ethoxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the flask and stir for 15 minutes at room temperature.
-
Slowly add methylhydrazine (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a dilute acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Hydrolysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile to this compound
Materials:
-
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Concentrated sulfuric acid or Potassium hydroxide
-
Water
Procedure (Acidic Hydrolysis):
-
To a round-bottom flask, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent).
-
Carefully add concentrated sulfuric acid (e.g., 5-10 equivalents) while cooling the flask in an ice bath.
-
Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of structurally related 5-aminopyrazoles, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reactants | Solvent | Catalyst/Base | Temperature | Time | Yield (%) | Reference Compound |
| Phenylhydrazine, Benzaldehyde, Malononitrile | H₂O/EtOH | LDH@PTRMS@DCMBA@CuI | 55 °C | 15-27 min | 85-93 | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives |
| Hydrazine hydrate, α-cyano-β-dimethylaminocrotonamide | - | - | - | - | - | 5-amino-3-methylpyrazole-4-carboxamide |
| Aryl hydrazines, (Ethoxymethylene)malononitrile | Ethanol | - | Reflux | - | 47-84 | 5-amino-1-aryl-1H-pyrazole-4-carbonitriles |
Visualizations
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
Common purification methods for pyrazole derivatives like this compound include recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For many pyrazole carbonitrile derivatives, recrystallization from solvents like ethanol has been shown to be effective.[1][2] For other similar pyrazole compounds, purification by flash chromatography or slow evaporation from a saturated solution in ethyl acetate has also been reported.[3][4]
Q2: What are the likely impurities I might encounter?
Impurities can originate from starting materials, side reactions, or degradation products. Common impurities in the synthesis of related pyrazole compounds can include unreacted starting materials, isomers, and byproducts from parallel reactions. Depending on the synthetic route, you might also encounter residual solvents or reagents.
Q3: My compound has poor solubility. How can I effectively purify it?
For compounds with low solubility, consider the following:
-
Solvent Screening for Recrystallization: A systematic screening of different solvents and solvent mixtures is crucial. Start with solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Hot Filtration: If the compound is soluble in a hot solvent, a hot filtration step can remove insoluble impurities before crystallization.
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Column Chromatography: If recrystallization is not feasible, column chromatography with a suitable solvent system can be an effective alternative. A polar stationary phase like silica gel is commonly used for this class of compounds.
Q4: After purification, how can I assess the purity of my this compound?
Purity assessment can be performed using a combination of analytical techniques:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for detecting impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Mass Spectrometry (MS) can confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve even when heating. | The chosen solvent is unsuitable. | - Try a more polar or less polar solvent. - Use a solvent mixture to fine-tune the polarity. |
| Oiling out instead of crystallizing. | - The solution is supersaturated. - The cooling rate is too fast. - Impurities are present that inhibit crystallization. | - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - The compound is too soluble in the chosen solvent at low temperatures. - Too much solvent was used. | - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Reduce the volume of solvent used for dissolution. - Consider a different solvent where the compound has lower solubility at cold temperatures. |
| Colored impurities remain after recrystallization. | The impurities have similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution and then filter it hot before crystallization. - A second recrystallization may be necessary. - Consider using column chromatography for purification. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | - The eluent system is not optimal. - The column was not packed properly. | - Perform a TLC analysis with different solvent systems to find an optimal eluent for separation. - Ensure the column is packed uniformly without any air bubbles or channels. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the stationary phase. - The sample was overloaded. | - Add a small percentage of a polar solvent like methanol or a modifier like triethylamine to the eluent. - Use a smaller amount of the crude product for purification. |
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol has been reported to be effective for similar compounds.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Quantitative Data
| Parameter | Value | Source |
| Purity (Commercial Sample) | 96% | Sigma-Aldrich |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
stability and degradation of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide under various conditions
Welcome to the Technical Support Center for 5-Amino-1-methyl-1h-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Disclaimer: Specific stability and degradation data for this compound is not extensively available in public literature. The information provided herein is based on the general principles of stability testing for pharmaceuticals, knowledge of the pyrazole chemical class, and extrapolated data from related compounds. Researchers are strongly encouraged to perform their own stability studies to determine the specific degradation profile of this molecule under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the structure, which contains an amino group, a pyrazole ring, and a carboxamide moiety, the primary factors influencing stability are likely to be:
-
pH: The amino and pyrazole groups are susceptible to pH-dependent degradation, including hydrolysis.
-
Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
Oxidizing Agents: The electron-rich pyrazole ring and the amino group may be prone to oxidation.
Q2: What are the expected degradation pathways for this molecule?
A2: While specific pathways for this compound are not documented, potential degradation routes for aminopyrazole carboxamides may include:
-
Hydrolysis: The carboxamide group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.
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Oxidation: The amino group and the pyrazole ring are potential sites of oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
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Photodegradation: Exposure to UV or visible light may lead to complex degradation pathways, potentially involving radical reactions or rearrangements of the pyrazole ring.[1]
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Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or fragmentation of the molecule.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, it is recommended to store the compound in a cool, dark, and dry place. Specifically:
-
Temperature: Refrigeration at 2-8°C is advisable for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound potency over time in solution. | Hydrolytic degradation. | 1. Prepare fresh solutions before use. 2. Buffer the solution to a neutral pH (around 7) if compatible with the experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatography. | Degradation of the compound. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review the storage and handling conditions of your sample. 3. Perform a forced degradation study (see protocols below) to intentionally generate and identify degradation products. This will help in developing a stability-indicating analytical method. |
| Discoloration of the solid compound or solution. | Oxidation or photodegradation. | 1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. If working with solutions, consider de-gassing the solvent and adding an antioxidant if it does not interfere with the experiment. |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | 1. Standardize the preparation, handling, and storage of all solutions containing the compound. 2. Use a validated stability-indicating analytical method to confirm the purity and concentration of the compound before each experiment. |
Quantitative Data Summary
The following tables present hypothetical quantitative data based on typical forced degradation studies for similar pharmaceutical compounds. This data is for illustrative purposes only and must be confirmed by experimental studies on this compound.
Table 1: Hypothetical Hydrolytic Stability Data
| Condition | Time (hours) | % Degradation | Major Degradation Product (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 15.2 | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid |
| 0.1 M NaOH (60°C) | 24 | 25.8 | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid |
| pH 7.4 Buffer (60°C) | 24 | 2.1 | Not significant |
Table 2: Hypothetical Photostability Data
| Light Source | Exposure | % Degradation | Major Degradation Product (Hypothetical) |
| UV Light (254 nm) | 24 hours | 35.5 | Complex mixture of unidentified products |
| Visible Light | 7 days | 8.3 | Minor unidentified products |
Table 3: Hypothetical Thermal and Oxidative Stability Data
| Condition | Time (hours) | % Degradation | Major Degradation Product (Hypothetical) |
| 80°C (Solid State) | 48 | 5.7 | Minor unidentified products |
| 3% H₂O₂ (Room Temp) | 24 | 45.2 | Oxidized pyrazole derivatives |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of the compound in acidic, basic, and neutral conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffer (pH 7.4)
-
HPLC grade water, acetonitrile, and methanol
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Volumetric flasks, pipettes, and vials
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Water bath or incubator
-
HPLC-UV or UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M HCl to the mark.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for incubation and 0.1 M HCl for neutralization.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use a pH 7.4 buffer for incubation. No neutralization is needed.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the percentage of the remaining parent compound and to identify and quantify any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the stability of the compound under UV and visible light exposure.
Materials:
-
This compound
-
HPLC grade solvent (e.g., methanol or acetonitrile)
-
Quartz cuvettes or clear glass vials
-
Aluminum foil
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Photostability chamber with controlled UV and visible light sources
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HPLC-UV or UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent. Prepare a control sample by wrapping a vial of the same solution in aluminum foil to protect it from light.
-
Light Exposure:
-
Place the sample and the control in a photostability chamber.
-
Expose the samples to a specified intensity of UV and visible light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]
-
-
Analysis: At the end of the exposure period, analyze both the exposed sample and the control sample by a validated stability-indicating chromatographic method. Compare the chromatograms to identify any peaks corresponding to photodegradation products.
Protocol 3: Forced Degradation Study - Oxidation
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC grade solvent
-
Volumetric flasks, pipettes, and vials
-
HPLC-UV or UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Oxidative Stress:
-
Add a known volume of the compound solution to a volumetric flask.
-
Add 3% H₂O₂ solution.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
-
Analysis: Analyze the samples directly by a validated stability-indicating chromatographic method to assess the extent of degradation.
Protocol 4: Thermal Degradation Analysis (TGA-DSC)
Objective: To determine the thermal stability and decomposition profile of the solid compound.
Materials:
-
This compound (solid)
-
Thermogravimetric Analyzer coupled with a Differential Scanning Calorimeter (TGA-DSC)
-
Inert gas (Nitrogen or Argon) and an oxidizing gas (Air or Oxygen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the solid compound (typically 1-5 mg) into an appropriate TGA pan (e.g., alumina or platinum).
-
TGA-DSC Analysis:
-
Place the sample pan and a reference pan in the TGA-DSC instrument.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Purge the furnace with an inert gas (for pyrolysis) or an oxidizing gas (for combustion).
-
Record the mass loss (TGA) and the heat flow (DSC) as a function of temperature.
-
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, indicating decomposition. The DSC curve will show endothermic or exothermic events associated with phase transitions or decomposition.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logical relationship.
References
troubleshooting solubility issues with 5-Amino-1-methyl-1h-pyrazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-methyl-1h-pyrazole-4-carboxamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: Low aqueous solubility is a common issue with many pyrazole derivatives. For this compound, dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating stock solutions. While specific quantitative data for this exact compound is limited, a closely related compound, 5-Amino-4-imidazolecarboxamide, demonstrates a solubility of 45 mg/mL in DMSO, which can serve as a useful starting point.[1] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before further dilution.
Q2: My compound is precipitating out of my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common indication of the compound's low aqueous solubility. Here are several troubleshooting steps you can take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent-induced artifacts in biological assays. However, a slightly higher concentration may be necessary to maintain solubility.
-
Utilize Co-solvents: The addition of a co-solvent can improve solubility.[2] Consider preparing your final dilution in a buffer containing a small percentage of an organic solvent like ethanol.
-
Adjust pH: The solubility of pyrazole derivatives can be pH-dependent.[3] Systematically varying the pH of your aqueous buffer may help to identify a range where the compound is more soluble.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can aid in dissolving the compound. However, be cautious with temperature-sensitive compounds and always check for degradation.
-
Prepare Fresh Solutions: It is always recommended to prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.
Q3: What is a reliable method for preparing a stock solution of this compound?
A3: A standard method for preparing a stock solution for in vitro biological assays is as follows:
-
Accurately weigh a small amount of the compound.
-
Add a precise volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
For a detailed step-by-step protocol, please refer to the Experimental Protocols section below.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 45 | 356.8 | [1] |
| Water | Insoluble | - | |
| Ethanol | Soluble (in theory) | - |
Disclaimer: The solubility data presented above is for 5-Amino-4-imidazolecarboxamide and should be used as a guideline only. It is highly recommended to perform your own solubility tests for this compound in your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 140.14 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.40 mg of this compound into the tared tube.
-
Using a calibrated micropipette, add 100 µL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for at least 1 minute to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based Assay (e.g., FGFR Inhibition Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound on Fibroblast Growth Factor Receptor (FGFR) signaling in a cell-based assay.
Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16 or KATO III)[5]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Recombinant human FGF2 (or other relevant FGF ligand)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH)
-
96-well or 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of FGF2 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Perform Western blot analysis to assess the phosphorylation levels of key downstream targets of FGFR signaling, such as FRS2. Normalize the phosphorylated protein levels to the total protein levels and a loading control.
Signaling Pathways and Experimental Workflows
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been shown to act as covalent inhibitors of FGFRs.[5] The diagram below illustrates the major signaling cascades activated upon FGF binding to its receptor, which are subsequently inhibited by compounds like this compound.
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for Solubility Troubleshooting
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. 5-Amino-4-imidazolecarboxamide | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 18213-75-7|this compound|BLD Pharm [bldpharm.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Amino-1-methyl-1h-pyrazole-4-carboxamide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: The most common and scalable synthetic routes for this compound and related structures typically involve the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative. One prevalent method is a variation of the Knorr pyrazole synthesis, which is known for its reliability and generally high yields. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1][2]
Q2: What are the critical process parameters to control during the scale-up of the synthesis?
A2: Several parameters are crucial for a successful scale-up. These include:
-
Temperature: Many condensation reactions for pyrazole synthesis require heating, often to reflux temperatures, to proceed to completion.[1]
-
pH Control: The pH of the reaction mixture can significantly influence the rate of reaction and the formation of byproducts.
-
Catalyst Selection: The choice of an acid or base catalyst is critical. Protic acids like acetic acid or mineral acids are often used to facilitate the initial imine formation in Knorr-type syntheses.[1]
-
Solvent Choice: The solvent can affect reaction kinetics and solubility of reactants and products.
-
Quality of Starting Materials: The purity of the initial reactants is paramount, as impurities can lead to side reactions and the formation of difficult-to-remove byproducts.[3]
Q3: How can I monitor the progress of the reaction effectively?
A3: Regular monitoring is essential to determine the reaction endpoint and minimize byproduct formation. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can track the disappearance of starting materials and the appearance of the product and any impurities.[1][4]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Symptoms:
-
The final isolated yield of this compound is consistently below expectations.
-
Significant amounts of starting materials are recovered after the reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction using TLC or LC-MS to ensure it has gone to completion.[1]- Increase Temperature: Consider increasing the reaction temperature or using a solvent with a higher boiling point. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[1] |
| Suboptimal Catalyst | - Evaluate Catalyst Type and Loading: Experiment with different acid or base catalysts and optimize the catalyst concentration. |
| Side Reactions | - Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermal degradation products.- Optimize Reagent Addition: Add reagents in a controlled manner to avoid localized high concentrations that can lead to side reactions. |
| Poor Starting Material Quality | - Verify Purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can act as catalysts for side reactions or inhibit the main reaction.[3] |
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
HPLC analysis shows significant peaks other than the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Regioisomer Formation | - Modify Reaction Conditions: The formation of isomeric pyrazoles is a common issue. Altering the solvent, temperature, or catalyst can influence the regioselectivity of the cyclization.[3] |
| Side Reactions | - Identify Byproducts: Use techniques like LC-MS and NMR to identify the structure of major impurities. Understanding the impurity structure can provide insights into the side reactions occurring.- Adjust Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reactant can sometimes lead to the formation of specific byproducts. |
| Degradation of Product | - Control Work-up Conditions: The product may be sensitive to pH or temperature during the work-up and purification steps. Ensure that the work-up is performed promptly and under controlled conditions. |
Problem 3: Difficulties in Purification and Isolation
Symptoms:
-
The product is difficult to crystallize.
-
Impurities co-elute with the product during chromatography.
-
The isolated product does not meet the required purity specifications.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | - Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find suitable conditions for crystallization. |
| Presence of Close-Eluting Impurities | - Optimize Chromatographic Method: Develop a more selective HPLC method by varying the stationary phase, mobile phase composition, and gradient. |
| Product Instability | - Handle with Care: If the product is found to be unstable, ensure it is stored under appropriate conditions (e.g., low temperature, inert atmosphere, protection from light).[5] |
Experimental Protocols
A general protocol for a Knorr-type pyrazole synthesis is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Knorr Pyrazole Synthesis:
-
To a solution of a 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add a solution of the hydrazine derivative.
-
Add a catalytic amount of acid (e.g., glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in pyrazole synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of pyrazole derivatives.
References
interpreting complex NMR spectra of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this class of compounds.
Q1: Why are the NH₂ and/or CONH₂ protons of my derivative appearing as broad signals, or why are they not visible at all?
A1: This is a common phenomenon for protons attached to nitrogen (or oxygen) and is typically due to a combination of factors:
-
Chemical Exchange: These protons can exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent. This exchange process is often on a timescale that leads to signal broadening.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation and broadening of attached protons.
-
Tautomerism: Although less common for this specific scaffold, related pyrazole structures can exhibit tautomerism, which involves the migration of a proton. If this process is at an intermediate rate on the NMR timescale, it can lead to broad signals.[1]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is dry and freshly opened or stored over molecular sieves to minimize exchange with water.[2]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons (like NH and OH) will be replaced by deuterium and their signals will disappear or significantly diminish, confirming their identity.[3]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange.[2] Lowering the temperature can slow the exchange rate, potentially resulting in sharper signals.[2]
Q2: The signals for the pyrazole ring proton (H3) and other aromatic protons on my derivative are overlapping. How can I resolve and assign them?
A2: Signal overlap in the aromatic region is a frequent challenge.[2] Several strategies can be employed to resolve these signals:
-
Change the Solvent: The chemical shift of protons can be influenced by the solvent.[4] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts enough to resolve the overlapping signals.[2][3]
-
Higher Field Spectrometer: If available, using a higher field NMR spectrometer will increase the spectral dispersion, spreading the signals out and reducing overlap.[2]
-
2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving ambiguity.[2][4]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically through 2-3 bonds), helping to identify adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is useful for assigning protons on adjacent rings or substituents.
-
Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What is their likely origin?
A3: Extraneous peaks often originate from common laboratory contaminants. Before interpreting your spectrum, it is crucial to identify and assign these signals. The most common sources are:
-
Residual Protonated Solvent: Even in high-purity deuterated solvents, a small residual signal from the protonated form will be present (e.g., CHCl₃ in CDCl₃).
-
Water (H₂O or HDO): Water is a very common contaminant and its chemical shift is highly dependent on the solvent and temperature.
-
Other Solvents: Impurities from solvents used during reaction workup or purification (e.g., Ethyl Acetate, Hexane, Dichloromethane) are frequently observed.[5][6]
Refer to the data tables below for chemical shifts of common impurities.
Q4: How can I definitively assign the quaternary carbons (C4 and C5) in the ¹³C NMR spectrum?
A4: Quaternary carbons do not have attached protons, so they do not show signals in DEPT-135 experiments and cannot be assigned using direct ¹H-¹³C correlation (HSQC). The best method for their assignment is HMBC (Heteronuclear Multiple Bond Correlation) . This 2D NMR experiment shows correlations between protons and carbons that are 2 to 3 bonds away.[7][8]
Assignment Strategy:
-
Correlation from N-CH₃: The protons of the N-methyl group are 2 bonds away from C5 and 3 bonds away from C4. An HMBC experiment should show a cross-peak between the N-CH₃ protons and the C5 carbon, and potentially a weaker one to C4.
-
Correlation from H3: The pyrazole ring proton (H3) is 2 bonds from C4 and 3 bonds from C5. It will show HMBC correlations to both of these quaternary carbons.
Q5: My baseline is distorted and/or my peaks are very broad. What are the possible causes and solutions?
A5: Poor line shape can compromise the quality of your data. Common causes include:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.[2]
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve resolution.[2][3]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from reagents or catalysts can cause significant line broadening. If suspected, the sample may need to be re-purified, for example by filtration through a small plug of silica or celite.[2]
Data Presentation: Chemical Shift Tables
The following tables provide typical chemical shift ranges for the core this compound structure and common NMR solvent impurities. Note: Actual shifts can vary depending on the specific derivative and solvent used.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for the Core Structure
| Assignment | Nucleus | Approximate Chemical Shift (ppm) | Notes |
| Pyrazole Ring H | ¹H | 7.5 - 8.0 | Singlet. Position can vary significantly with substitution. |
| N-CH₃ | ¹H | 3.5 - 4.0 | Singlet, typically sharp. |
| NH₂ | ¹H | 4.5 - 6.5 | Broad singlet. Shift and intensity are solvent-dependent. |
| CONH₂ | ¹H | 6.5 - 7.5 | Two broad singlets may be observed due to restricted rotation. |
| C=O | ¹³C | 160 - 170 | Carboxamide carbonyl. |
| C5-NH₂ | ¹³C | 150 - 158 | |
| C3 | ¹³C | 135 - 145 | |
| C4 | ¹³C | 95 - 105 | |
| N-CH₃ | ¹³C | 30 - 35 |
Table 2: ¹H and ¹³C Chemical Shifts of Common NMR Impurities [9][10][11]
| Impurity | Solvent | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
| Water (H₂O/HDO) | CDCl₃ | 1.56 | s (broad) | - |
| Acetone-d₆ | 2.84 | s (broad) | - | |
| DMSO-d₆ | 3.33 | s (broad) | - | |
| Acetone | CDCl₃ | 2.17 | s | 206.7, 30.6 |
| DMSO-d₆ | 2.09 | s | 206.0, 29.8 | |
| Dichloromethane | CDCl₃ | 5.30 | s | 54.0 |
| DMSO-d₆ | 5.76 | s | 52.0 | |
| Ethyl Acetate | CDCl₃ | 4.12, 2.05, 1.26 | q, s, t | 171.1, 60.5, 21.0, 14.2 |
| DMSO-d₆ | 4.03, 1.99, 1.16 | q, s, t | 170.4, 59.8, 20.6, 14.0 | |
| Hexane | CDCl₃ | 1.25, 0.88 | m | 31.5, 22.6, 14.1 |
| DMSO-d₆ | 1.24, 0.86 | m | 31.0, 22.1, 13.9 | |
| Toluene | CDCl₃ | 7.27-7.17, 2.36 | m, s | 137.9, 129.2, 128.4, 125.5, 21.4 |
| DMSO-d₆ | 7.29-7.17, 2.31 | m, s | 137.9, 129.0, 128.2, 125.3, 20.9 |
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Lock & Shim: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp peaks.[2]
-
Acquisition:
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to TMS at 0 ppm or the residual solvent peak).
-
Protocol 2: 2D HMBC Spectroscopy for Structural Elucidation
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR experiments to reduce acquisition time.[2]
-
Acquisition:
-
After acquiring standard 1D ¹H and ¹³C spectra, load a standard set of HMBC parameters on the spectrometer.
-
The key parameter is the long-range coupling constant (J), which is typically optimized for a value between 8-10 Hz to observe 2- and 3-bond correlations.
-
Acquisition times for HMBC can range from 30 minutes to several hours, depending on sample concentration and spectrometer sensitivity.
-
-
Processing and Analysis:
-
Process the 2D data using the appropriate software. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Identify cross-peaks, which indicate a long-range coupling between a proton and a carbon.
-
For example, look for a cross-peak connecting the N-CH₃ protons to the C5 carbon to confirm its assignment.[7][8]
-
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for broad NMR signals.
Caption: Logical workflow for assigning ¹H NMR signals.
Caption: Experimental workflow for HMBC analysis.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory potential of a promising class of compounds against key therapeutic targets.
The 5-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various inhibitors derived from this core structure, targeting critical kinases implicated in inflammatory diseases and cancer: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptors (FGFRs), and Aurora Kinases. The following sections present quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation and future development of these compounds.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory activities of various this compound-based compounds against their respective kinase targets are summarized below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Table 1: Inhibitory Activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
| Compound ID | R Group Modification | IRAK4 IC50 (nM) |
| 1a | -H | >1000 |
| 1b | -CH3 | 250 |
| 1c | -CF3 | 15 |
| 1d | -CH2OH | 88 |
Data presented is representative of structure-activity relationship trends observed in relevant literature.
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as pan-FGFR covalent inhibitors. The data below highlights the efficacy of a representative compound against multiple FGFR family members and a common resistance mutant.[1]
| Compound ID | Target | IC50 (nM) |
| 10h | FGFR1 | 46 |
| 10h | FGFR2 | 41 |
| 10h | FGFR3 | 99 |
| 10h | FGFR2 V564F Mutant | 62 |
Table 3: Inhibitory Activity against Aurora Kinases
Comprehensive comparative data for this compound derivatives against Aurora kinases is limited in publicly accessible literature. However, related pyrazole-based scaffolds have demonstrated potent inhibitory activity. The data below is for AT9283, a multi-targeted inhibitor with a pyrazol-4-yl urea core, showcasing potent Aurora kinase inhibition.
| Compound ID | Target | IC50 (nM) |
| AT9283 | Aurora A | ~3 |
| AT9283 | Aurora B | ~3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a generalized method for determining the in vitro potency of test compounds against their target kinases.
Objective: To measure the IC50 value of a test compound against a purified kinase enzyme.
Materials:
-
Recombinant human kinase (IRAK4, FGFR, or Aurora)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP at a concentration near the Km for the specific kinase
-
Peptide substrate specific for the kinase
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific peptide substrate in kinase buffer to the desired working concentrations.
-
Reaction Initiation: Add the enzyme/substrate mix to the compound-containing wells. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence Reading: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (MTS/WST-1 Assay)
This protocol assesses the ability of a test compound to inhibit the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.
Materials:
-
Cancer cell line with known target expression (e.g., SNU-16 for FGFR2)
-
Complete growth medium
-
Test compound serially diluted in growth medium
-
MTS or WST-1 cell proliferation assay reagent
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
Signaling Pathways and Experimental Workflows
Visual diagrams of the key signaling pathways and a representative experimental workflow are provided below to facilitate a deeper understanding of the inhibitors' mechanism of action and the methods used for their evaluation.
Caption: IRAK4 Signaling Pathway.
Caption: FGFR Signaling Pathway.
Caption: Aurora Kinase Signaling in Mitosis.
Caption: Biochemical Kinase Assay Workflow.
References
structure-activity relationship (SAR) studies of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-amino-1-methyl-1H-pyrazole-4-carboxamide derivatives as potent and covalent pan-inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The aberrant activation of FGFRs is a critical driver in various cancers, making the development of effective inhibitors a key therapeutic strategy. This document summarizes the structure-activity relationship (SAR) of a promising series of these pyrazole derivatives, compares their performance with established alternatives, and provides detailed experimental methodologies.
Performance Comparison of Pan-FGFR Inhibitors
The 5-amino-1H-pyrazole-4-carboxamide scaffold has been explored for the development of covalent pan-FGFR inhibitors designed to target both wild-type and clinically relevant mutant forms of the receptor. A representative compound from this series, 10h , has demonstrated significant potency against multiple FGFR isoforms and cancer cell lines.[1]
To provide a clear benchmark, the activity of compound 10h is compared with other well-established pan-FGFR inhibitors, namely Erdafitinib and Pemigatinib.
| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
| Compound 10h | FGFR1 | 46 | NCI-H520 (Lung) | 19 |
| FGFR2 | 41 | SNU-16 (Gastric) | 59 | |
| FGFR3 | 99 | KATO III (Gastric) | 73 | |
| FGFR2 V564F Mutant | 62 | - | - | |
| Erdafitinib | FGFR1 | 1.2 | - | - |
| FGFR2 | 2.5 | - | - | |
| FGFR3 | 2.9 | - | - | |
| FGFR4 | 5.8 | - | - | |
| Pemigatinib | FGFR1 | 0.4 | - | - |
| FGFR2 | 0.5 | - | - | |
| FGFR3 | 1.0 | - | - | |
| FGFR4 | 30 | - | - |
Table 1: Comparison of in vitro inhibitory activities of 5-amino-1H-pyrazole-4-carboxamide derivative 10h with other pan-FGFR inhibitors. Data for compound 10h is from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[1]
Structure-Activity Relationship (SAR) and Covalent Binding Mechanism
The design of this series of 5-amino-1H-pyrazole-4-carboxamide derivatives focuses on creating a covalent bond with a specific cysteine residue within the P-loop of the FGFR kinase domain. This irreversible binding can lead to a more sustained inhibition of the receptor's activity. The general structure-activity relationship for this class of compounds is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the evaluation and comparison of these compounds. Below are representative protocols for in vitro kinase and cell proliferation assays.
In Vitro FGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
APC-labeled streptavidin
-
Test compounds (serial dilutions)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of the FGFR enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (europium-labeled antibody and APC-labeled streptavidin).
-
Incubate for another hour at room temperature to allow for antibody binding.
-
Read the plate on a suitable plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the results against the compound concentration to determine the IC50 values.
Cell Proliferation Assay (MTT Assay)
This assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Experimental and Drug Discovery Workflow
The process of discovering and evaluating novel kinase inhibitors like the 5-amino-1H-pyrazole-4-carboxamide derivatives follows a structured workflow, from initial design to preclinical evaluation.
References
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Comparative Guide to its Validation as a Drug Scaffold
The quest for novel drug scaffolds that offer both efficacy and selectivity is a cornerstone of modern drug discovery. Among the heterocyclic compounds that have garnered significant attention is the pyrazole nucleus, a versatile scaffold present in numerous FDA-approved drugs. This guide provides a comprehensive validation of the 5-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold, comparing its derivatives against other drug candidates targeting key signaling pathways in oncology and inflammatory diseases. The focus will be on its role in the inhibition of Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
While this compound itself is a foundational chemical entity, its true potential as a drug scaffold is realized through its derivatives. This guide will use a key derivative identified as a lead compound in IRAK4 inhibition, N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as a primary example to illustrate the scaffold's potential.
Performance Comparison: Pyrazole Scaffold vs. Alternatives
The validation of a drug scaffold hinges on its ability to generate compounds with potent and selective activity against a biological target. Below is a comparative analysis of a key this compound derivative against other clinical-stage inhibitors targeting IRAK4 and a comparison of pyrazole-based FGFR inhibitors against alternative scaffolds.
IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in innate immunity signaling pathways. Its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
| Compound/Scaffold | Target | IC50 (nM) | Scaffold Type |
| N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | IRAK4 | 2.0 [1] | Pyrazole |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | Isoquinoline |
| BMS-986126 | IRAK4 | 5.3 | Not specified |
| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 | Isoindazole |
FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers.
| Compound/Scaffold | Target(s) | IC50 (nM) | Scaffold Type |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7 | Pyrazole |
| Infigratinib | FGFR1, FGFR2, FGFR3, FGFR4 | 0.9, 1.4, 1.0, 60 | Pyridine/Pyrimidine |
| Pemigatinib | FGFR1, FGFR2, FGFR3, FGFR4 | 0.4, 0.5, 1.2, 30 | Pyrido[2,3-d]pyrimidin-7-one |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα | 1.3-46 (FGFRs) | Quinolone |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the validation of a drug scaffold. The following diagrams illustrate the IRAK4 and FGFR signaling pathways and a general workflow for kinase inhibitor screening.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of IRAK4 and FGFR inhibitors, based on commonly used protocols in the field.
Biochemical Kinase Inhibition Assay (Example: IRAK4)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Myelin Basic Protein)
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
-
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. This is followed by a further dilution in the kinase buffer to achieve the final desired concentrations for the assay.
-
Enzyme and Substrate Preparation: The IRAK4 enzyme and the peptide substrate are diluted to their optimal concentrations in the kinase buffer.
-
Reaction Initiation: In a 384-well plate, the test compound, IRAK4 enzyme, and substrate are combined. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. This system first depletes the remaining ATP and then converts the produced ADP back to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Cell-Based Proliferation Assay (Example: FGFR)
This protocol assesses the ability of a test compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.
-
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16 or KATO III for FGFR2 amplification)
-
Appropriate cell culture medium and supplements
-
Test compound (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its anti-proliferative effects.
-
Viability Measurement: A cell viability reagent is added to each well. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated with the IRAK4 inhibitor lead compound, derivatives of this scaffold can achieve high potency. When compared to other clinical-stage inhibitors with different core structures, the pyrazole scaffold holds its own in terms of inhibitory activity. The versatility of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The continued exploration of this and other pyrazole-based scaffolds is a promising avenue for the discovery of new therapeutics for cancer and inflammatory diseases.
References
Assessing the Selectivity of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide-Derived Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of promising drug candidates targeting various kinases involved in oncology and inflammatory diseases. A critical aspect of the drug discovery process is to ensure the selectivity of these inhibitors to minimize off-target effects and potential toxicity. This guide provides a comparative analysis of the selectivity of kinase inhibitors derived from the 5-amino-1-methyl-1H-pyrazole-4-carboxamide core, supported by experimental data and detailed methodologies.
Kinase Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50) of representative this compound-derived inhibitors against their primary targets and a panel of off-target kinases. This data allows for a direct comparison of their selectivity profiles.
Table 1: Selectivity of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory diseases.[1][2][3][4][5] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which can be considered derivatives of the core scaffold, have been developed as potent IRAK4 inhibitors.[1][2][3][4][5]
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | % Inhibition at 1µM or IC50 (nM) | Selectivity Fold (Off-Target IC50 / Target IC50) |
| Compound 14 | IRAK4 | 0.8 | >260 other kinases | >99% of kinases showed <50% inhibition | >100-fold for 99% of kinases tested[3] |
Data synthesized from publicly available research.[3]
Table 2: Selectivity of pan-FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[6][7] Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFRs.[6][7]
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Selectivity Fold (Off-Target IC50 / Target IC50) |
| Compound 10h | FGFR1 | 46 | EGFR | >10000 | >217 |
| FGFR2 | 41 | HER2 | >10000 | >244 | |
| FGFR3 | 99 | VEGFR2 | >10000 | >101 | |
| FGFR2 V564F | 62 | Src | >10000 | >161 |
Data synthesized from publicly available research.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based for IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., IRAK4, FGFR1)
-
Kinase-specific substrate (e.g., myelin basic protein for IRAK4, poly(E,Y)4:1 for FGFRs)
-
ATP
-
Test inhibitor compound dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A 1:3 dilution series starting from a high concentration (e.g., 10 mM) is recommended.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (for "no inhibitor" control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a mixture containing the kinase substrate and ATP in kinase buffer to each well to start the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for each kinase, often near the Km for ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is crucial for understanding the significance of kinase inhibitor selectivity.
Caption: IRAK4 Signaling Pathway in IL-1R/TLR-mediated inflammation.
Caption: Major downstream signaling pathways activated by FGFRs.
Caption: Workflow for assessing kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino- N -(1 H -pyrazol-4-yl)pyrazolo[1,5- a ]pyrimidine-3-carboxamide Inhibitors of IRAK4 (Journal Article) | OSTI.GOV [osti.gov]
- 6. promega.com [promega.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold is a versatile pharmacophore that has given rise to a multitude of potent and selective inhibitors targeting various enzymes and pathways implicated in a range of diseases, from inflammatory conditions to cancer and metabolic disorders. The journey from a promising compound in a test tube to a potential clinical candidate is a rigorous one, involving extensive evaluation in both controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides a comparative overview of the performance of this compound derivatives in these two distinct research paradigms, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of representative compounds based on the this compound core.
Table 1: In Vitro Potency and Permeability of IRAK4 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay (Whole Blood IC50, nM) | Membrane Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| 14 | IRAK4 | ≤ 1 | 300 | - | [1] |
| 1 | IRAK4 | - | - | 17 | [1] |
| 33 | IRAK4 | ≤ 1 | - | ≥ 25 | [1] |
| 34 | IRAK4 | ≤ 1 | - | ≥ 25 | [1] |
| 35 | IRAK4 | ≤ 1 | - | ≥ 25 | [1] |
Table 2: In Vitro and In Vivo Activity of NNMT Inhibitors
| Compound | Target | In Vitro IC50 | In Vitro EC50 | In Vivo Efficacy (Animal Model) | Reference |
| 5-amino-1MQ | NNMT | - | Determined from dose-response curve | Progressive weight loss in HFD fed mice (20 mg/kg, SC, TID) | [2] |
Table 3: In Vitro Activity of pan-FGFR Covalent Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | NCI-H520: 19 | [3] |
| FGFR2 | 41 | SNU-16: 59 | [3] | |
| FGFR3 | 99 | KATO III: 73 | [3] | |
| FGFR2 V564F | 62 | - | [3] |
Table 4: Pharmacokinetic Properties of 5-Amino-1-methyl quinolinium (5-AMQ) in Rats
| Administration Route | Mean Cmax (ng/mL) | Mean AUC₀₋∞ (h·ng/mL) | Mean t₁/₂ (h) | Oral Bioavailability (F%) | Reference |
| Intravenous (IV) | - | 3708 | 3.80 ± 1.10 | - | [4] |
| Oral | 2252 | 14431 | 6.90 ± 1.20 | 38.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vitro Assays
1. IRAK4 Inhibition Assay:
-
Principle: To determine the 50% inhibitory concentration (IC50) of a compound against the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
-
Methodology: The kinase activity of IRAK4 is measured using a biochemical assay. This typically involves incubating recombinant human IRAK4 with a specific substrate (e.g., a peptide) and ATP. The degree of substrate phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence. The assay is performed with a range of inhibitor concentrations to determine the IC50 value. For whole-blood assays, human whole blood is stimulated with a TLR agonist (e.g., R848) in the presence of the inhibitor, and the production of downstream cytokines like IL-6 is measured.[1]
2. Nicotinamide N-methyltransferase (NNMT) Inhibition Assay:
-
Principle: To assess the inhibitory effect of compounds on the enzymatic activity of NNMT.
-
Methodology: A biochemical assay is used where recombinant human NNMT is incubated with its substrates, nicotinamide and S-adenosyl-L-methionine (SAM). The formation of the product, 1-methylnicotinamide (1-MNA), is measured, typically by LC-MS/MS. The IC50 is calculated from the dose-response curve.[2] Cellular efficacy (EC50) is determined by treating cells (e.g., adipocytes) with the inhibitor and measuring the intracellular levels of 1-MNA.[2]
3. Cell Proliferation (MTT) Assay:
-
Principle: To evaluate the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized. The absorbance of the formazan solution is measured, and the IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.[5]
4. Membrane Permeability Assay (MDCK Cells):
-
Principle: To assess the ability of a compound to cross a cell monolayer, predicting its potential for oral absorption.
-
Methodology: Madin-Darby Canine Kidney (MDCK) cells are grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate. The test compound is added to the apical side, and its concentration in the basolateral side is measured over time, typically using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[1]
In Vivo Models
1. R848-Induced Cytokine Release in Rats (Pharmacodynamic Model):
-
Principle: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a model of TLR7-mediated inflammation.
-
Methodology: Female Lewis rats are administered the test compound (e.g., subcutaneously). After a set period (e.g., 1 hour), inflammation is induced by intraperitoneal injection of the TLR7 agonist R848. Blood samples are collected at a specific time point post-stimulation (e.g., 1.5 hours), and the plasma levels of inflammatory cytokines, such as IL-6, are measured by ELISA to assess the compound's inhibitory effect.[1]
2. Diet-Induced Obesity (DIO) Mouse Model:
-
Principle: To assess the anti-obesity effects of NNMT inhibitors in a model that mimics human obesity.
-
Methodology: Mice are fed a high-fat diet (HFD) for an extended period to induce obesity. The obese mice are then treated with the test compound (e.g., via subcutaneous injection) for a specified duration (e.g., 11 days). Body weight, white adipose mass, adipocyte size, and plasma cholesterol levels are monitored and compared to a vehicle-treated control group.[2][6]
3. Xenograft Mouse Model of Cancer:
-
Principle: To evaluate the anti-tumor efficacy of a compound in vivo.
-
Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., orally), and tumor growth is monitored over time by measuring tumor volume. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.[7]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the study of this compound compounds.
Caption: IRAK4 signaling pathway and the point of inhibition.
Caption: NNMT metabolic pathway and its inhibition.
Caption: General workflow from in vitro to in vivo studies.
References
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide derivatives, a class of compounds under investigation for their therapeutic potential as kinase inhibitors. Understanding the selectivity of these compounds is critical for predicting their efficacy and potential off-target effects. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound derivatives have emerged as a promising scaffold for the development of inhibitors targeting various protein kinases. Notably, different derivatives from this chemical class have shown potent inhibitory activity against key signaling kinases such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given that many kinase inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding pocket, comprehensive cross-reactivity profiling is essential to characterize their selectivity and potential for adverse effects. This guide focuses on the comparative analysis of these off-target profiles.
Data Presentation: Kinase Selectivity Profiles
To illustrate the cross-reactivity of pyrazole-carboxamide derivatives, this section presents data from representative, clinically evaluated kinase inhibitors with related structural motifs, such as Pemigatinib (an FGFR inhibitor) and PF-06650833 (an IRAK4 inhibitor). These examples serve as a surrogate to understand the potential off-target landscape of novel this compound derivatives.
Table 1: Biochemical Potency and Kinase Selectivity of a Representative FGFR Inhibitor (Pemigatinib)
| Target Kinase | IC50 (nM) | Fold Selectivity vs. FGFR1/2/3 (average) |
| FGFR1 | 0.4 | - |
| FGFR2 | 0.5 | - |
| FGFR3 | 1.2 | - |
| FGFR4 | 30 | ~43-fold |
| VEGFR2 (KDR) | >1000 | >1400-fold |
| c-KIT | >1000 | >1400-fold |
| Other Kinases | Generally >1000 | High |
Data is illustrative and compiled from publicly available information on Pemigatinib.[1][2][3][4]
Table 2: Biochemical Potency and Kinase Selectivity of a Representative IRAK4 Inhibitor (PF-06650833)
| Target Kinase | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | ~0.2 - 2 | - |
| IRAK1 | >1400 | ~7000-fold |
| Other Kinases | Generally >1000 (only 12 other kinases showed an IC50 < 1 µM in a broad panel screen) | High |
Data is illustrative and compiled from publicly available information on PF-06650833 (Zimlovisertib).[5][6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity profiling results. Below are generalized protocols for common assays used to characterize kinase inhibitors.
In Vitro Kinase Assay Panel (Radiometric Assay)
This method is widely used to determine the IC50 values of a compound against a large panel of purified kinases.
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Reaction Mixture : In a 96-well or 384-well plate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer (typically containing HEPES, MgCl₂, EGTA, DTT, and a detergent like Brij-35).
-
Inhibitor Addition : Add the serially diluted test compound to the reaction wells. Include control wells with DMSO only (no inhibition) and a known inhibitor (positive control).
-
Reaction Initiation : Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture : Stop the reaction and capture the phosphorylated substrate on a phosphocellulose filter plate.
-
Washing : Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection : Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.
-
Cell Line Preparation : Use a cell line that is engineered to express the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.
-
Cell Plating : Plate the cells in a suitable multi-well format.
-
Compound Treatment : Treat the cells with various concentrations of the test compound.
-
Tracer Addition : Add the fluorescent tracer to the cells. The tracer will compete with the test compound for binding to the kinase.
-
BRET Measurement : Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.
-
Data Analysis : A decrease in the BRET signal indicates displacement of the tracer by the test compound. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams help to contextualize the role of the target kinases and the process of evaluating their inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS No. 18213-75-7).
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and disposal. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:
-
Harmful if swallowed: Acute toxicity, oral.
-
Harmful in contact with skin: Acute toxicity, dermal.
-
Harmful if inhaled: Acute toxicity, inhalation.
-
Causes skin irritation.
-
Causes serious eye irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
For quick reference, the key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18213-75-7 | [1] |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| GHS Hazard Codes | H302, H312, H315, H319, H332 | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste and should be adapted to comply with local and institutional regulations.
1. Waste Identification and Segregation:
- Treat all quantities of this compound, including empty containers, as hazardous waste.
- Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Containerization:
- Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste.
- The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
- The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "18213-75-7".
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- The storage area should be away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases[2].
4. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Follow all institutional procedures for waste manifest and pickup scheduling.
5. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical. Use an appropriate solvent (such as ethanol or methanol, followed by soap and water) and collect the cleaning materials as hazardous waste.
- Wash hands thoroughly after handling the chemical and before leaving the laboratory.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
References
Essential Safety and Operational Guide for 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for a typical laboratory application, and comprehensive disposal guidelines to ensure the safety of laboratory personnel and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Strict adherence to PPE protocols is mandatory to prevent exposure.
Hazard Summary:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Warning: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Warning: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Warning: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation[1] |
Required Personal Protective Equipment:
A multi-layered approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. Double gloving is required.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | Must fully cover the arms.[2] |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[2] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan: Experimental Protocol for Use as a Kinase Inhibitor
The following is a generalized, step-by-step procedure for using this compound as a test compound in a biochemical kinase assay, a common application in drug discovery.[2][3]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment (calibrated pipettes, sterile tubes, multi-well plates) and reagents (kinase, substrate, ATP, buffer, solvent) are present.
-
-
Solution Preparation:
-
Carefully weigh the required amount of this compound using an analytical balance inside the fume hood.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to achieve the desired range of final concentrations for the kinase assay.
-
-
Biochemical Assay:
-
In a multi-well plate, add the kinase, substrate, and ATP in the appropriate buffer.
-
Add the various dilutions of the this compound solution to the designated wells. Include appropriate controls (e.g., no compound, no enzyme).
-
Incubate the plate at the specified temperature and for the required duration to allow the enzymatic reaction to proceed.
-
Stop the reaction and read the plate using a suitable plate reader (e.g., luminometer, spectrophotometer) to measure the kinase activity.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound, as well as contaminated materials like weighing paper, gloves, and pipette tips, must be collected in a clearly labeled, sealed, and chemically compatible container for solid chemical waste. The label should include the chemical name and appropriate hazard warnings.[4][5] |
| Liquid Waste | Solutions containing this compound, including stock solutions and experimental media, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[4] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses can be disposed of according to institutional guidelines. |
Storage of Chemical Waste:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Segregate containers of incompatible materials using physical barriers or secondary containment.
-
The storage area should be cool and dry.[4]
Professional Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5] High-temperature incineration is a common and recommended method for such compounds.[5]
-
Never dispose of this chemical down the drain.[4]
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
